molecular formula C16H18FNO3S2 B2933266 N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1235089-35-6

N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2933266
CAS No.: 1235089-35-6
M. Wt: 355.44
InChI Key: XDDGQRFUCJQDSV-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • Cyclopropyl and thiophen-3-ylmethyl groups as N-substituents.
  • Ethoxy at position 4 and fluoro at position 3 on the benzene ring. While its specific biological activity remains uncharacterized in the provided evidence, its design aligns with sulfonamide-based inhibitors targeting proteins like COL3A1, a gene implicated in cancer metastasis .

Properties

IUPAC Name

N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S2/c1-2-21-16-6-5-14(9-15(16)17)23(19,20)18(13-3-4-13)10-12-7-8-22-11-12/h5-9,11,13H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDGQRFUCJQDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the benzene ring and subsequent functional group modifications. Common synthetic routes include:

  • Suzuki-Miyaura Cross-Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

  • Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group on the benzene ring with the desired functional groups.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Reagents like alkyl halides, acyl chlorides, and amines are employed, with reaction conditions tailored to the specific substitution type.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various derivatives with new functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Biologically, N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide has shown promise in various bioassays. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: Industrially, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets are subject to ongoing research, but its sulfonamide group is known to play a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to analogs from , which share the benzenesulfonamide core but differ in substituents (Table 1):

Table 1: Substituent Profiles of Selected Benzenesulfonamides

Compound R1 (Position 4) R2 (Position 3) N-Substituents
Target Ethoxy Fluoro Cyclopropyl, Thiophen-3-ylmethyl
B Hydroxy Trifluoromethyl Cyclopropyl
C Hydroxy Trifluoromethyl Cyclopropyl, Isobutyl
Substituent Analysis:

R1 (Position 4): Ethoxy (Target): Enhances lipophilicity and metabolic stability compared to hydroxy in B and C, which may improve oral bioavailability.

R2 (Position 3):

  • Fluoro (Target): Electron-withdrawing, modestly affecting ring electronics.
  • Trifluoromethyl (B, C): Strong electron-withdrawing group; may enhance binding to hydrophobic pockets in targets like COL3A1 .

N-Substituents:

  • Thiophen-3-ylmethyl (Target): Aromatic moiety enabling π-π stacking with protein residues, distinct from the aliphatic isobutyl in C.
  • Cyclopropyl: Common in B, C, and the target; confers conformational rigidity.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Ethoxy’s resistance to oxidation may prolong half-life compared to hydroxy-containing analogs.

Broader Context of Sulfonamide Derivatives

For example:

  • N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide features a quinoline core, indicating a different target profile .
  • The target compound’s thiophene and benzenesulfonamide design aligns more closely with COL3A1 inhibitors than ’s examples.

Biological Activity

N-cyclopropyl-4-ethoxy-3-fluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C17_{17}H20_{20}FNO3_3S2_2
Molecular Weight: 369.5 g/mol
CAS Number: 1396674-09-1
Structure: The compound features a sulfonamide group attached to a cyclopropyl and thiophene moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Biological Activity Overview

Activity Type Description
Antimicrobial Exhibits activity against a range of bacterial strains, suggesting potential use as an antibiotic.
Anti-inflammatory Inhibits pro-inflammatory cytokines, indicating potential in treating inflammatory disorders.
Anticancer Shows promise in inhibiting tumor cell growth in vitro, warranting further investigation into its anticancer properties.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of the compound against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibiotic.
  • Anti-inflammatory Effects
    • In vitro assays demonstrated that this compound effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This reduction signifies its potential role in modulating inflammatory responses.
  • Anticancer Properties
    • A preliminary study on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in decreased cell viability and induced apoptosis. Further studies are needed to elucidate the exact mechanisms behind these effects.

Synthesis and Production

The synthesis of this compound typically involves the following steps:

  • Formation of the Sulfonamide Group:
    • Reacting 4-fluorobenzenesulfonyl chloride with thiophen-3-ylmethanamine under basic conditions (e.g., triethylamine) in an organic solvent like dichloromethane.
  • Purification:
    • The crude product is purified through recrystallization or column chromatography to achieve high purity.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo Studies: To assess efficacy and safety profiles.
  • Mechanistic Studies: To understand the specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR): To optimize chemical modifications for enhanced potency and selectivity.

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